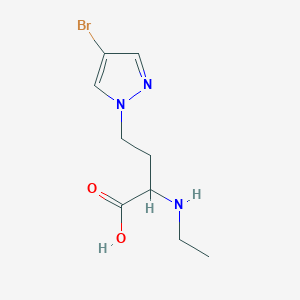
4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and an ethylamino group attached to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Attachment of the Butanoic Acid Chain: The brominated pyrazole is reacted with an appropriate butanoic acid derivative, such as ethyl 4-bromobutanoate, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, or anhydrides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4).
Condensation: Dehydrating agents (e.g., DCC, EDC) and catalysts (e.g., DMAP).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while condensation reactions can produce amides or esters.
科学的研究の応用
4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting pyrazole-containing scaffolds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coordination complexes.
作用機序
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethylamino group can influence the compound’s binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- 4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid
- (4-Bromo-1H-pyrazol-1-yl)acetic acid
- 4-(4-Bromo-1H-pyrazol-1-yl)methylbenzoic acid
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid is unique due to the presence of both a brominated pyrazole ring and an ethylamino group attached to a butanoic acid chain. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H14BrN3O2 |
|---|---|
分子量 |
276.13 g/mol |
IUPAC名 |
4-(4-bromopyrazol-1-yl)-2-(ethylamino)butanoic acid |
InChI |
InChI=1S/C9H14BrN3O2/c1-2-11-8(9(14)15)3-4-13-6-7(10)5-12-13/h5-6,8,11H,2-4H2,1H3,(H,14,15) |
InChIキー |
VNWULGBFCKDARN-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCN1C=C(C=N1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



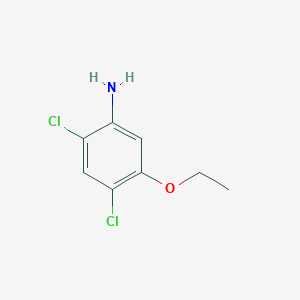
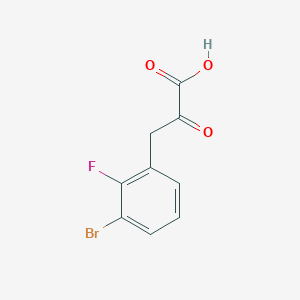
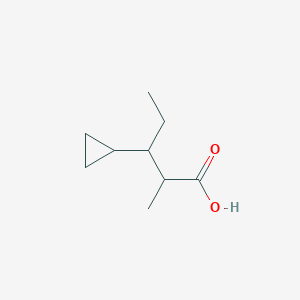
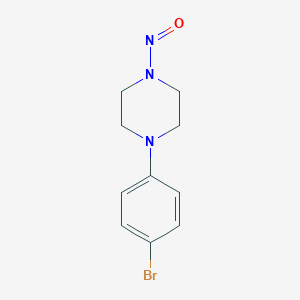
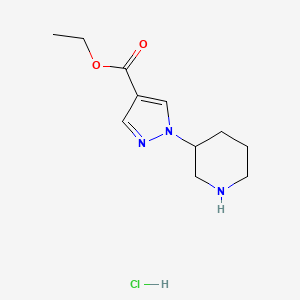
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
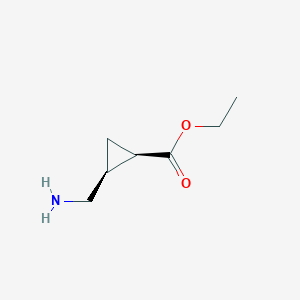
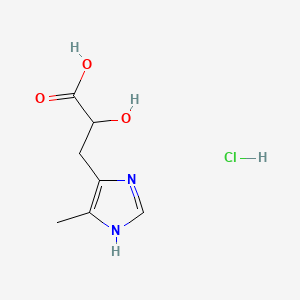
![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
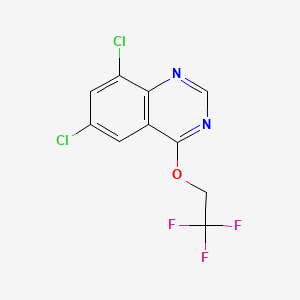
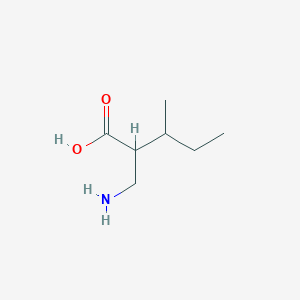
![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
